molecular formula C10H6ClNO B12311904 5-chloro-2H-chromene-3-carbonitrile

5-chloro-2H-chromene-3-carbonitrile

Cat. No.: B12311904
M. Wt: 191.61 g/mol
InChI Key: XVHBYUJMVJWREY-UHFFFAOYSA-N
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Description

5-chloro-2H-chromene-3-carbonitrile: is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the chromene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions. The reaction is often catalyzed by bases such as piperidine or sodium ethoxide in ethanol. The reaction mixture is refluxed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of dual-frequency ultrasonication, have also been explored to improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 5-chloro-2H-chromene-3-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of coumarins, pyridines, and other biologically active molecules .

Biology and Medicine: The compound exhibits a range of biological activities, including antimicrobial, antifungal, and anti-HIV properties. It has been studied for its potential as a monoamine oxidase inhibitor and as an antioxidant .

Industry: In the industrial sector, this compound is used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells. It is also a starting material for the synthesis of various dyes and pigments .

Mechanism of Action

The mechanism of action of 5-chloro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .

Comparison with Similar Compounds

  • 2-oxo-2H-chromene-3-carbonitrile
  • 2-amino-4H-pyran-3-carbonitrile
  • 2-imino-2H-chromene-3-carbonitrile

Comparison: 5-chloro-2H-chromene-3-carbonitrile is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to 2-oxo-2H-chromene-3-carbonitrile, the chloro derivative may exhibit different pharmacological properties and chemical reactivity. The presence of the cyano group at the 3-position is a common feature among these compounds, contributing to their biological activities .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

5-chloro-2H-chromene-3-carbonitrile

InChI

InChI=1S/C10H6ClNO/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4H,6H2

InChI Key

XVHBYUJMVJWREY-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC=C2Cl)C#N

Origin of Product

United States

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